

# Turletricin: A Technical Guide to its Molecular Structure and Chemical Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Turletricin*

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## Abstract

**Turletricin** (also known as AM-2-19 and SF001) is a next-generation polyene antifungal agent rationally designed as an analog of Amphotericin B (AmB).[1][2] It exhibits a broad spectrum of potent fungicidal activity with a significantly improved safety profile, addressing the notorious nephrotoxicity associated with its predecessor.[1][2] This technical guide provides an in-depth overview of the molecular structure, chemical properties, and mechanism of action of **Turletricin**. It includes a compilation of its antifungal activity against key fungal pathogens, detailed experimental protocols for its study, and visualizations of its mechanism and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of new antifungal therapies.

## Molecular Structure and Chemical Properties

**Turletricin** is a macrocyclic polyene with the chemical formula  $C_{50}H_{80}N_2O_{18}$  and a molecular weight of 997.17 g/mol.[3] Its structure is a modification of Amphotericin B, engineered to enhance its affinity for fungal ergosterol while minimizing its interaction with human cholesterol, the primary cause of AmB's toxicity.[1][2]

Property	Value	Reference
Synonyms	AM-2-19, SF001	[1][2]
Molecular Formula	C50H80N2O18	[3]
Molecular Weight	997.17 g/mol	[3]
CAS Number	2761794-74-3	[3]

## Antifungal Activity

**Turletricin** has demonstrated potent in vitro activity against a wide range of clinically relevant fungal pathogens, including species from the *Candida*, *Aspergillus*, and *Fusarium* genera.[1][2][4] The following tables summarize the Minimum Inhibitory Concentration (MIC) values of **Turletricin** (SF001) against various fungal isolates.

Table 2.1: In Vitro Antifungal Activity of **Turletricin** (SF001) against *Candida* Species

Organism	MIC50 (mg/L)	MIC90 (mg/L)	MIC Range (mg/L)	Reference
<i>Candida</i> spp. (overall)	0.25	1	0.125 - 4	[1]

Table 2.2: In Vitro Antifungal Activity of **Turletricin** (SF001) against *Aspergillus* Species

Organism	MIC50 (mg/L)	MIC90 (mg/L)	MIC Range (mg/L)	Reference
<i>Aspergillus</i> spp. (overall)	0.5	1	0.125 - 4	[1]
<i>Aspergillus fumigatus</i>	-	-	0.5 - 2.0	[2]

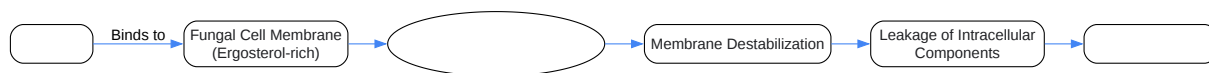
Table 2.3: In Vitro Antifungal Activity of **Turletricin** (SF001) against *Fusarium* Species

Organism	MIC Range (100% inhibition) ( $\mu\text{g/mL}$ )	Reference
Fusarium solani	0.5 - 8	[4]
Fusarium oxysporum	0.5 - 8	[4]

## Mechanism of Action

The primary mechanism of action of **Turletricin** is the rapid and selective extraction of ergosterol from the fungal cell membrane.[5] This process disrupts the integrity and function of the membrane, leading to fungal cell death. Unlike Amphotericin B, **Turletricin** has a lower affinity for cholesterol, the predominant sterol in mammalian cell membranes, which accounts for its reduced toxicity.[5]

The downstream effects following ergosterol extraction include membrane destabilization, leakage of intracellular components, and ultimately, cell lysis.



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Caption: Mechanism of action of **Turletricin**.

## Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of **Turletricin**.

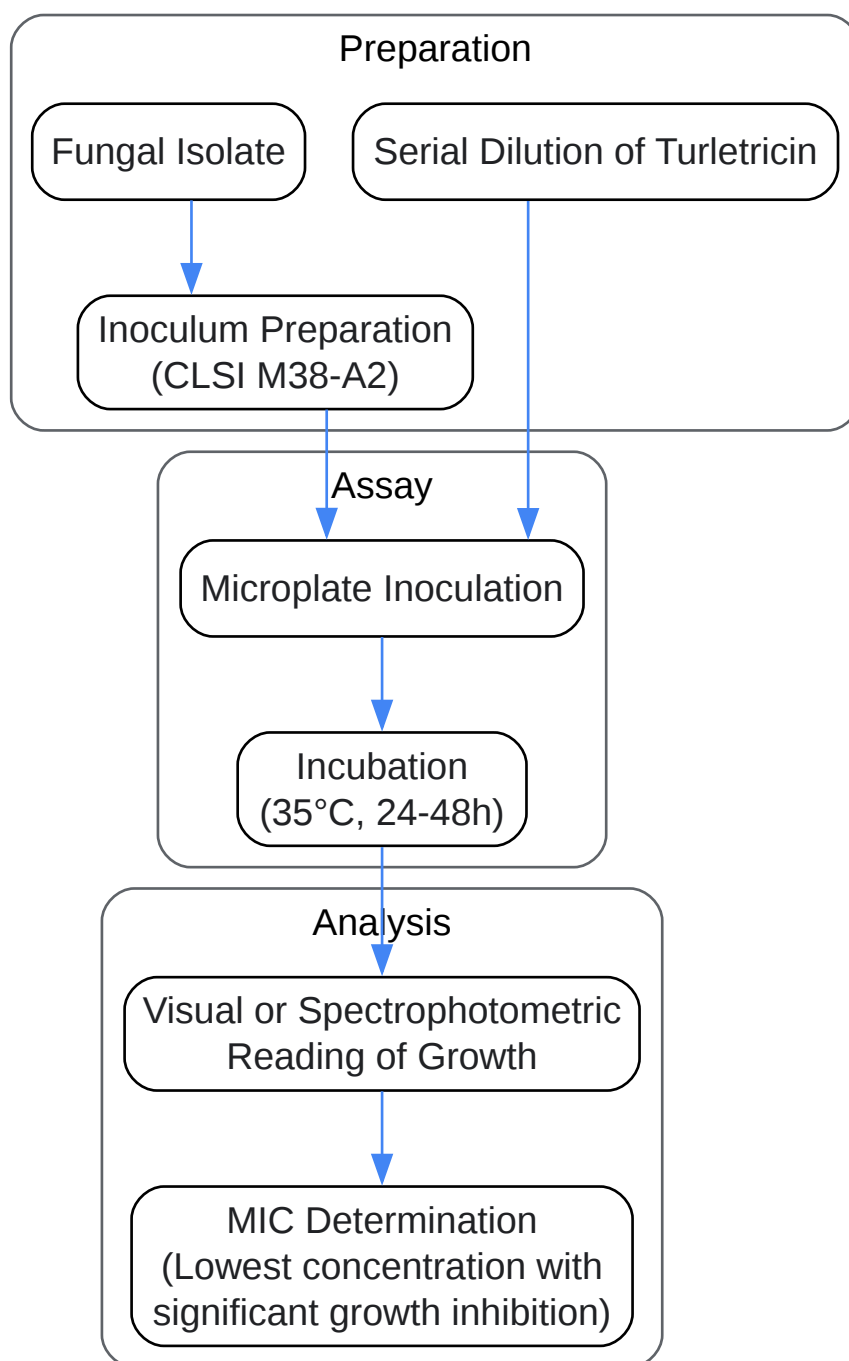
## Synthesis of Turletricin (AM-2-19)

The synthesis of **Turletricin** is achieved through chemical modifications of Amphotericin B.[3] While the detailed, step-by-step protocol is proprietary and found in the supplementary materials of the primary research publication by Maji et al. in Nature (2023), the general

approach involves the selective modification of the C16 position with a serinol amide and epimerization at the C2' position.[5]

## In Vitro Antifungal Susceptibility Testing

The antifungal activity of **Turletricin** is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[2]



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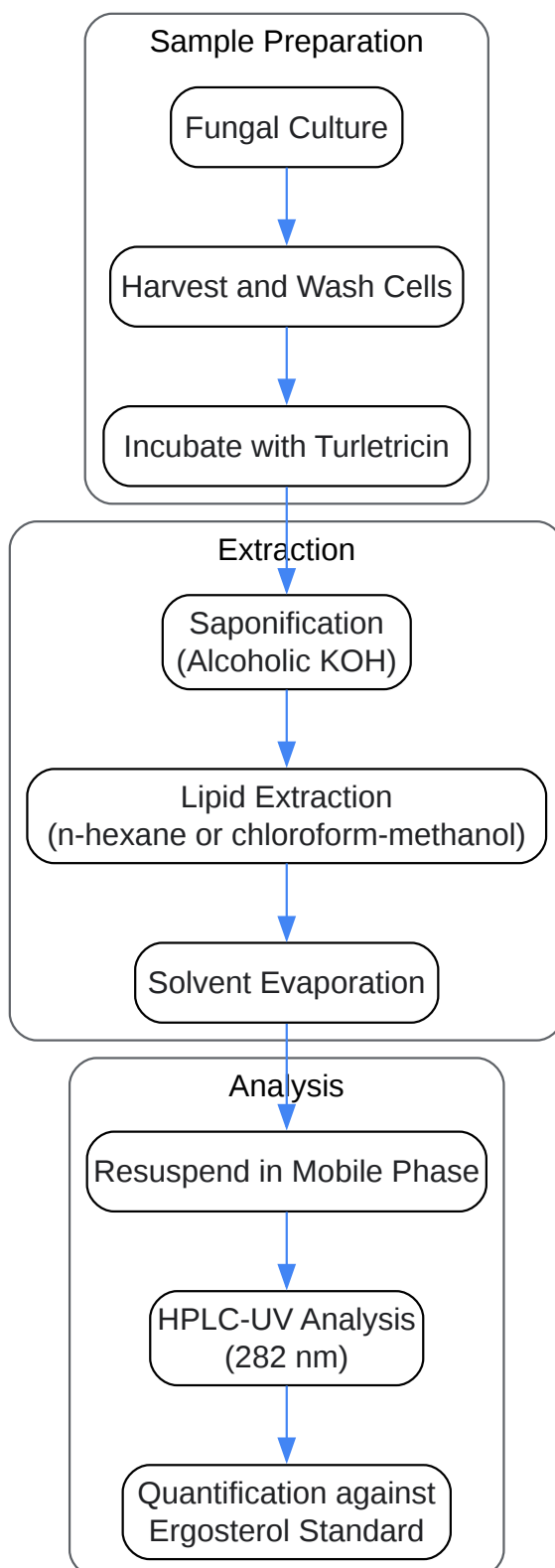
Caption: Workflow for in vitro antifungal susceptibility testing.

Protocol Details:

- Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Conidia or yeast cells are harvested and suspended in sterile saline. The suspension is adjusted to a concentration of  $0.5-2.5 \times 10^3$  CFU/mL.
- Drug Dilution: **Turletricin** is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the fungal suspension.
- Incubation: The plates are incubated at 35°C for 24-48 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well.

## Ergosterol Extraction Assay

The ability of **Turletricin** to extract ergosterol from fungal membranes can be quantified using a high-performance liquid chromatography (HPLC)-based method.



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Caption: Workflow for ergosterol extraction assay.

#### Protocol Details:

- **Sample Preparation:** Fungal cells are grown to a desired density, harvested by centrifugation, and washed.
- **Treatment:** The cells are incubated with **Turletricin** for a specified time.
- **Saponification:** The cell pellet is saponified using an alcoholic potassium hydroxide solution to release sterols.
- **Extraction:** The sterols are extracted from the saponified mixture using an organic solvent such as n-hexane or a chloroform-methanol mixture.[6][7]
- **Analysis:** The extracted lipids are dried, resuspended in the mobile phase, and analyzed by HPLC with UV detection at 282 nm.[8]
- **Quantification:** The amount of ergosterol is quantified by comparing the peak area to a standard curve of pure ergosterol.[7]

## In Vivo Efficacy in a Murine Model of Invasive Aspergillosis

The in vivo efficacy of **Turletricin** is evaluated in an immunocompromised mouse model of invasive pulmonary aspergillosis.[2]

#### Protocol Details:

- **Immunosuppression:** Mice are immunosuppressed using a combination of cyclophosphamide and cortisone acetate administered intraperitoneally and subcutaneously, respectively, prior to infection.[2]
- **Infection:** Mice are infected intranasally with a suspension of *Aspergillus fumigatus* conidia. [2]
- **Treatment:** Treatment with **Turletricin** or a control vehicle is initiated at a specified time post-infection and administered for a defined duration.[2][9]



- Efficacy Assessment: Efficacy is assessed by monitoring survival rates and determining the fungal burden in the lungs and other organs via quantitative PCR or colony-forming unit (CFU) counts.[2][9]

## Conclusion

**Turletricin** represents a significant advancement in the development of polyene antifungals. Its rational design has successfully decoupled the potent fungicidal activity from the dose-limiting toxicity that has hampered the clinical utility of Amphotericin B. The data presented in this guide highlight its broad-spectrum efficacy and provide a foundation for its continued development as a promising new therapy for invasive fungal infections. The detailed experimental protocols offer a starting point for researchers to further investigate its properties and potential applications.

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## References

- 1. In vitro activity of SF001: a next-generation polyene versus amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficacy assessments of SF001, a next-generation polyene antifungal, in a neutropenic mouse model of invasive fusariosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning sterol extraction kinetics yields a renal-sparing polyene antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 8. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxicogenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

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